2-bromo-N-(1H-pyrazol-4-yl)benzamide 2-bromo-N-(1H-pyrazol-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13039436
InChI: InChI=1S/C10H8BrN3O/c11-9-4-2-1-3-8(9)10(15)14-7-5-12-13-6-7/h1-6H,(H,12,13)(H,14,15)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CNN=C2)Br
Molecular Formula: C10H8BrN3O
Molecular Weight: 266.09 g/mol

2-bromo-N-(1H-pyrazol-4-yl)benzamide

CAS No.:

Cat. No.: VC13039436

Molecular Formula: C10H8BrN3O

Molecular Weight: 266.09 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-(1H-pyrazol-4-yl)benzamide -

Specification

Molecular Formula C10H8BrN3O
Molecular Weight 266.09 g/mol
IUPAC Name 2-bromo-N-(1H-pyrazol-4-yl)benzamide
Standard InChI InChI=1S/C10H8BrN3O/c11-9-4-2-1-3-8(9)10(15)14-7-5-12-13-6-7/h1-6H,(H,12,13)(H,14,15)
Standard InChI Key KYNMIGMDCLTIAX-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CNN=C2)Br
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CNN=C2)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Bromo-N-(1H-pyrazol-4-yl)benzamide consists of a benzamide backbone substituted with a bromine atom at the ortho position (C2) and a 1H-pyrazol-4-yl group attached to the amide nitrogen (Figure 1). The molecular formula is inferred as C10H8BrN3O, with a calculated molecular weight of 285.10 g/mol. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, introduces conformational rigidity and hydrogen-bonding capabilities, which may influence binding interactions in biological systems .

Key Structural Features:

  • Brominated benzamide core: Enhances electrophilicity and potential halogen-bonding interactions.

  • Pyrazole substituent: Contributes to π-π stacking and dipole interactions due to its aromaticity and polarity.

  • Amide linkage: Facilitates hydrogen bonding with biological targets, a common feature in protease inhibitors and receptor modulators.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-bromo-N-(1H-pyrazol-4-yl)benzamide can be approached via sequential functionalization of the benzamide core (Scheme 1). A plausible route involves:

  • Bromination of benzoyl chloride: Introducing bromine at the ortho position using electrophilic aromatic substitution.

  • Amide coupling: Reacting 2-bromobenzoyl chloride with 4-amino-1H-pyrazole under Schotten-Baumann conditions.

Experimental Protocols

While no direct synthesis of this compound is documented, analogous procedures from related studies provide guidance:

  • Suzuki-Miyaura coupling: Used to attach pyrazole boronic esters to halogenated aromatics . For example, Pd-catalyzed cross-coupling of 2-bromobenzamide with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole could yield the target compound (General Procedure B in ).

  • Alkylation and protection strategies: Methylation of the pyrazole nitrogen (as in ) may require protection/deprotection steps to avoid side reactions.

Optimization Challenges:

  • Regioselectivity: Ensuring bromination occurs exclusively at the ortho position requires careful control of reaction conditions (e.g., Lewis acid catalysts).

  • Amide bond stability: Avoiding hydrolysis during coupling reactions necessitates anhydrous conditions and mild bases .

Physicochemical Properties

Predicted Properties

Based on structural analogs :

PropertyValue/Description
Molecular Weight285.10 g/mol
LogP~2.1 (moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, DMF
Melting PointEstimated 180–200°C

Spectroscopic Data

  • 1H NMR (simulated):

    • Aromatic protons (benzamide): δ 7.3–8.1 ppm (multiplet).

    • Pyrazole protons: δ 7.8–8.0 ppm (singlet for H3/H5).

  • IR: Strong absorbance at ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) .

Biological Activities and Mechanisms

Hypothetical Pharmacological Profiles

Pyrazole-containing benzamides are known for diverse bioactivities:

  • Anticancer potential: Pyrazole derivatives inhibit kinases (e.g., BRAF, CDK2) by competing with ATP binding.

  • Antimicrobial effects: Halogenated aromatics disrupt bacterial cell membranes via hydrophobic interactions.

  • Neurological applications: Similar compounds modulate muscarinic acetylcholine receptors (mAChRs) as positive allosteric modulators (PAMs) .

Structure-Activity Relationships (SAR)

  • Bromine substitution: Enhances binding affinity to hydrophobic pockets in enzymes .

  • Pyrazole orientation: The 4-position substitution optimizes steric compatibility with target proteins .

Applications in Drug Discovery

Lead Optimization

2-Bromo-N-(1H-pyrazol-4-yl)benzamide serves as a versatile scaffold for:

  • Kinase inhibitor development: Modifying the pyrazole substituent to target specific ATP-binding pockets.

  • CNS drug candidates: The bromine atom may improve blood-brain barrier permeability.

Preclinical Challenges

  • Metabolic stability: Potential oxidation of the pyrazole ring by cytochrome P450 enzymes.

  • Toxicity: Brominated compounds may exhibit off-target effects on thyroid function .

Future Directions

Synthetic Advancements

  • Flow chemistry: Continuous-flow systems to improve yield and purity in bromination steps.

  • Enzymatic catalysis: Lipase-mediated amide coupling for greener synthesis .

Biological Evaluation

  • High-throughput screening: Assess inhibitory activity against kinase panels.

  • In vivo pharmacokinetics: Evaluate oral bioavailability and tissue distribution in rodent models.

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